molecular formula C11H11FN2O2 B5736224 1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione

1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione

Cat. No.: B5736224
M. Wt: 222.22 g/mol
InChI Key: PNBDKCJCCOVYRU-UHFFFAOYSA-N
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Description

1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is substituted with a 4-fluoroanilino group. The presence of the fluorine atom in the anilino group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with pyrrolidine-2,5-dione under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the anilino group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its activity against various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolidine ring. The presence of different substituents can significantly alter their chemical and biological properties.

    Fluoroaniline derivatives: Compounds with a fluoroaniline moiety exhibit similar chemical reactivity due to the presence of the fluorine atom.

The uniqueness of this compound lies in its combination of the pyrrolidine-2,5-dione core with the 4-fluoroanilino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluoroanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-1-3-9(4-2-8)13-7-14-10(15)5-6-11(14)16/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDKCJCCOVYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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